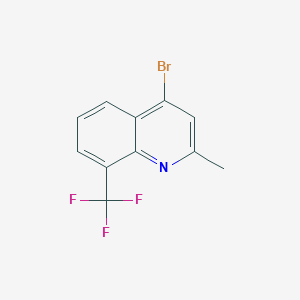

4-bromo-2-methyl-8-(trifluoromethyl)quinoline

Description

Propriétés

IUPAC Name |

4-bromo-2-methyl-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVRBBWVMROPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653707 | |

| Record name | 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-58-1 | |

| Record name | 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Condition Optimization and Yield Data

| Reaction Step | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS | DCM or chloroform | 0–25°C | 65–75 | Controlled to prevent polybromination |

| Trifluoromethylation | CF3I, CuI catalyst | Polar aprotic | ~100°C | 50–60 | Requires inert atmosphere |

| Suzuki–Miyaura Coupling | Pd catalyst, organoboron | Polar solvents | 80–100°C | Variable (60–85) | Dependent on substrates and catalyst purity |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR typically shows aromatic protons in the δ 8.5–9.0 ppm range.

- ^19F NMR confirms trifluoromethyl presence.

- Variable-temperature NMR can resolve dynamic splitting patterns caused by trifluoromethyl group rotation.

-

- High-resolution MS (HRMS) confirms molecular weight (~290 g/mol) with <2 ppm error.

- Electrospray ionization (ESI+) is commonly used.

-

- Provides definitive structural confirmation, including bond lengths and angles.

- π-π stacking interactions observed with distances around 3.76 Å stabilize the quinoline core.

Research Findings and Practical Considerations

Regioselectivity: Bromination at position 4 is favored due to electronic effects of the methyl and trifluoromethyl substituents. Control of reaction parameters is critical to avoid substitution at undesired positions.

Catalyst and Reagent Quality: The purity of palladium catalysts and trifluoromethylating agents significantly affects reaction efficiency and reproducibility. Fresh catalyst batches and anhydrous conditions improve yields.

Industrial Scale-Up: Continuous flow reactors and automated synthesis platforms are increasingly used to optimize scalability, safety, and product consistency.

Safety Protocols: Handling brominated quinolines requires personal protective equipment (PPE), fume hood use, and proper disposal of halogenated waste to prevent environmental contamination.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | 2-methyl-8-(trifluoromethyl)quinoline | Br2 or NBS, DCM, RT | Simple, straightforward | Requires careful control to avoid over-bromination |

| Sequential Bromination + Trifluoromethylation | 8-methylquinoline + Br2 + CF3I + CuI | Bromination in acetic acid, trifluoromethylation at 100°C | Better regioselectivity, modular | Multi-step, requires inert atmosphere |

| Suzuki–Miyaura Coupling | Bromoquinoline + organoboron compound | Pd catalyst, base, 80–100°C | Versatile for further derivatization | Catalyst sensitivity, cost |

Analyse Des Réactions Chimiques

Types of Reactions: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that 4-bromo-2-methyl-8-(trifluoromethyl)quinoline exhibits significant antimicrobial properties. It has been tested against various microorganisms, including bacteria and fungi. For instance, studies have shown that derivatives of quinoline can inhibit the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Antiviral Research

The compound is also being investigated for its antiviral properties. Its ability to interact with viral proteins suggests potential applications in antiviral drug development. The structural modifications provided by the trifluoromethyl group may enhance binding affinity to viral targets .

Enzyme Inhibition Studies

this compound has shown promise as an enzyme inhibitor. It can modulate metabolic pathways by inhibiting specific enzymes involved in cellular processes. This characteristic makes it a candidate for further studies aimed at developing therapeutic agents for diseases where enzyme dysregulation is a factor .

Biological Research Applications

Cell Signaling Modulation

The compound's interactions with cellular proteins can alter signaling pathways, leading to changes in gene expression and cell proliferation. This modulation can be beneficial in understanding cancer biology and developing targeted therapies .

Mechanistic Studies

In vitro studies have demonstrated how this compound affects cellular mechanisms. For example, it may induce apoptosis in cancer cells by interacting with apoptotic pathways, making it a subject of interest for cancer therapeutics .

Materials Science Applications

Synthesis of Novel Materials

The unique chemical properties of this compound allow it to be used as a building block for synthesizing novel materials. Its derivatives can be incorporated into polymers or other materials to impart desirable properties such as increased thermal stability or enhanced electrical conductivity .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinoline Derivatives

Substituent Effects on Electronic Properties

The electronic effects of substituents are critical for reactivity and binding affinity. Key comparisons include:

Trifluoromethyl (CF₃) vs. Pentafluorosulfanyl (SF₅)

- Electron-withdrawing strength : The SF₅ group exhibits a Hammett σₚ value of 0.68, higher than CF₃ (σₚ = 0.54), indicating greater electron withdrawal .

CF₃ vs. Nitro (NO₂)

- Reactivity: Nitro groups are stronger electron-withdrawing groups (σₚ = 1.27) than CF₃, making the quinoline ring more electron-deficient. This enhances electrophilic substitution reactivity but may reduce metabolic stability .

- Biological activity : In nicotinic receptor modulators, CF₃ substitution improved potency (IC₅₀ = 0.34 μM) compared to nitro derivatives, suggesting a balance between electronic effects and hydrophobicity is crucial .

Structural Analogues with Halogen Variations

Variations in halogen type and position significantly alter physicochemical and biological properties:

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases polarizability, favoring halogen bonding in receptor interactions. Chlorine offers cost-effective synthesis but lower steric impact .

- Fluorine substitution: Fluorine at position 8 (e.g., in 6-Bromo-4-Cl-8-F-2-CF₃-quinoline) enhances metabolic stability and bioavailability .

Antitumor Activity

- 6-Methoxy-4-CF₃-quinolin-2-amine derivatives: Demonstrated tumor cell proliferation inhibition, highlighting the importance of methoxy and CF₃ groups at specific positions .

Antimicrobial and Agrochemical Uses

- Fluorinated quinolines like 4-(Difluoromethyl)-8-CF₃O-quinoline exhibit potent herbicidal activity due to enhanced membrane permeability from fluorinated groups .

Activité Biologique

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline is a notable compound within the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, presenting research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇BrF₃N, characterized by a quinoline backbone with bromine and trifluoromethyl substituents. The presence of these groups enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological potential.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences its ability to penetrate cell membranes, allowing it to modulate intracellular processes effectively. Specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on specific receptors, altering their activity and downstream signaling .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antiviral Activity : Studies have indicated that derivatives of quinoline, including this compound, exhibit antiviral properties against various viruses. For instance, related compounds have shown efficacy against Zika virus with an EC₅₀ value of 0.8 μM .

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Quinoline derivatives are known for their antibacterial and antifungal activities. The presence of halogen atoms enhances their interaction with microbial targets .

Case Study 1: Antiviral Activity Against Zika Virus

A study conducted on 2,8-bis(trifluoromethyl)quinoline derivatives demonstrated significant antiviral activity against Zika virus, suggesting that similar structural features in this compound could lead to comparable efficacy .

Case Study 2: Anticancer Research

In vitro studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines. For example, compounds structurally related to this compound have been tested against breast cancer cells, showing promising results in reducing cell viability .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

| Compound Name | Antiviral Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2,8-Bis(trifluoromethyl)quinoline | High | Moderate | High |

| 4-Amino-2-methyl-7-(trifluoromethyl)quinoline | Low | High | Low |

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 4-bromo-2-methyl-8-(trifluoromethyl)quinoline, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis often involves cyclization of substituted anilines with trifluoromethyl-containing precursors. Regioselectivity is influenced by electron-withdrawing groups (e.g., trifluoromethyl) directing bromination to the 4-position. Purification typically employs column chromatography with hexane/ethyl acetate gradients or recrystallization using ethanol/water mixtures . Monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) ensures intermediate purity.

Q. How can spectroscopic techniques (NMR, IR) distinguish between bromo and trifluoromethyl groups in structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group shows a characteristic quartet in ¹⁹F NMR (δ -60 to -65 ppm) and deshielded aromatic protons adjacent to bromine (δ 8.5–9.0 ppm) .

- IR : C-F stretching vibrations appear at 1100–1250 cm⁻¹, while C-Br absorbs at 550–650 cm⁻¹ .

- X-ray crystallography resolves ambiguities, as seen in the crystal structure of 8-bromo-2-methylquinoline (π-π stacking distance: 3.76 Å) .

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity for this compound?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to controls like cisplatin. Target-specific assays (e.g., kinase inhibition) require recombinant protein expression and ATP-binding competition studies . Dose-response curves (0.1–100 µM) and apoptosis markers (Annexin V/PI staining) validate mechanisms .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing Br with Cl or CF₃ with CH₃) impact biological activity and binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies show trifluoromethyl enhances lipophilicity and metabolic stability. Bromine’s electronegativity influences π-stacking in DNA intercalation. Isosteric replacement with chlorine reduces steric bulk but may lower binding affinity to targets like kinases . Computational docking (AutoDock Vina) and MD simulations quantify these effects .

Q. What strategies resolve polymorphism issues during crystallization, and how do polymorphs affect bioavailability?

- Methodological Answer : Solvent polarity dictates polymorph formation. For example, THF yields metastable monoclinic forms, while methanol stabilizes orthorhombic crystals via H-bonding . Characterize polymorphs using DSC (melting point differences >5°C) and PXRD (distinct 2θ peaks at 10–30°). Bioavailability studies in murine models correlate polymorph stability with dissolution rates .

Q. How can Ullmann-type coupling reactions be applied to functionalize the quinoline core for diverse derivatives?

- Methodological Answer : Copper-catalyzed coupling with aryl boronic acids introduces substituents at the 4-position. Optimize conditions: CuI (10 mol%), K₂CO₃, DMF at 110°C for 12 hours. Monitor yields (typically 60–80%) via HPLC (C18 column, acetonitrile/water gradient) . Side products (e.g., dehalogenated byproducts) are minimized by inert atmosphere (N₂/Ar) .

Q. What computational methods predict the electronic properties of this compound, and how are they validated experimentally?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potentials. Compare computed NMR shifts with experimental data (RMSD <0.5 ppm validates accuracy) . TD-DFT predicts UV-Vis spectra (λmax ~320 nm), corroborated by experimental spectrophotometry .

Q. How is method validation performed for quantifying trace impurities in HPLC analysis?

- Methodological Answer : Validate linearity (R² >0.99 over 0.1–100 µg/mL), precision (RSD <2% for intraday/interday), and LOD/LOQ (e.g., 0.05 µg/mL and 0.15 µg/mL). Use a C18 column with mobile phase: 0.1% TFA in water/acetonitrile (70:30). Spike recovery tests (90–110%) ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.